molecular formula C7H13NO3 B13319446 (2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid

(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid

Cat. No.: B13319446
M. Wt: 159.18 g/mol
InChI Key: CDTUOCOTIVFJEB-JMMWHDCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a cyclopentane ring substituted with a hydroxyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid typically involves the formation of key intermediates such as halohydrins, which undergo subsequent oxidation and nucleophilic substitution reactions . One common method involves the use of cyclopentene as a starting material, which is first converted to a halohydrin through halogenation and hydrolysis. The halohydrin is then oxidized to form an epoxide, which undergoes ring-opening with ammonia to introduce the amino group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter levels, inhibition of metabolic enzymes, or interaction with cell surface receptors .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(2-hydroxycyclopentyl)acetic acid: The enantiomer of the compound with similar properties but different biological activity.

    Cyclopentylglycine: A structurally related compound with a cyclopentane ring and an amino group.

    Hydroxyproline: An amino acid derivative with a hydroxyl group on the pyrrolidine ring.

Uniqueness

(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups on a cyclopentane ring. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R)-2-amino-2-(2-hydroxycyclopentyl)acetic acid

InChI

InChI=1S/C7H13NO3/c8-6(7(10)11)4-2-1-3-5(4)9/h4-6,9H,1-3,8H2,(H,10,11)/t4?,5?,6-/m1/s1

InChI Key

CDTUOCOTIVFJEB-JMMWHDCWSA-N

Isomeric SMILES

C1CC(C(C1)O)[C@H](C(=O)O)N

Canonical SMILES

C1CC(C(C1)O)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.